Synthesis of 4,4'-Dihydroxystilbene from resveratrol
Synthesis of 4,4'-Dihydroxystilbene from resveratrol
An In-depth Technical Guide for the Synthesis of 4,4'-Dihydroxystilbene from Resveratrol
Abstract
Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a well-documented phytoalexin, serves as a foundational molecule in various biomedical studies. However, structural analogues often exhibit enhanced or modified biological activities. This guide details a robust, multi-step synthetic pathway to convert resveratrol into 4,4'-dihydroxy-trans-stilbene (DHS), a symmetric analogue with demonstrably potent antioxidant and cytotoxic properties.[1][2] The core strategy circumvents the challenges of direct functional group manipulation by employing a strategic oxidative cleavage of the resveratrol backbone, followed by a highly efficient reductive homocoupling of the resulting key intermediate. This document provides a comprehensive theoretical framework, detailed experimental protocols, and critical analysis of the underlying chemical principles, designed to empower researchers in the fields of medicinal chemistry and drug discovery.
Introduction: The Rationale for Analogue Synthesis
Resveratrol: A Promising but Imperfect Scaffold
Resveratrol is a naturally occurring stilbenoid found in grapes, berries, and peanuts, renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[3][4] Despite its promise, the clinical translation of resveratrol is often hampered by factors such as rapid metabolism, chemical instability, and moderate bioavailability, which limit its therapeutic efficacy.[5] The inherent reactivity of its 3,5,4'-trihydroxy substitution pattern plays a significant role in these limitations.[6][7]
4,4'-Dihydroxystilbene (DHS): A Symmetrically Potent Analogue
Chemical modification of the resveratrol scaffold is a proven strategy to enhance its pharmacological profile. 4,4'-dihydroxy-trans-stilbene (DHS), a structural analogue, distinguishes itself through a symmetric di-para-hydroxy substitution pattern. This seemingly subtle modification results in significantly enhanced biological potency. Studies have demonstrated that DHS exhibits markedly higher antioxidant activity and greater cytotoxicity against various cancer cell lines, including human promyelocytic leukemia (HL-60) cells, when compared directly to resveratrol.[1][8][9] This makes DHS a compelling target for further investigation in oncology and other therapeutic areas.
Synthetic Strategy: From Asymmetry to Symmetry
A direct, single-step conversion of resveratrol (3,5,4'-substituted) to DHS (4,4'-substituted) is not synthetically feasible due to the fundamental difference in the aromatic substitution patterns. A more logical and efficient approach involves the deconstruction of the resveratrol molecule into simpler, synthetically useful building blocks.
This guide outlines a two-stage strategy:
-
Oxidative Cleavage: The carbon-carbon double bond of resveratrol is cleaved to break the molecule into two aromatic aldehyde fragments: 4-hydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde.
-
Reductive Homocoupling: The isolated 4-hydroxybenzaldehyde is then used as the sole precursor in a dimerization reaction to construct the symmetric 4,4'-dihydroxystilbene backbone.
This approach leverages the inherent structure of resveratrol to produce a key intermediate, which is then efficiently converted to the desired target molecule.
Retrosynthetic Analysis and Pathway Design
The synthetic plan is best visualized through a retrosynthetic lens, which deconstructs the target molecule into its constituent precursors.
Caption: Retrosynthetic pathway for DHS from resveratrol.
This analysis identifies two pivotal transformations:
-
Oxidative Cleavage: This step is crucial for breaking down the complex starting material into a manageable intermediate. Ozonolysis, followed by a reductive workup, is a classic and highly effective method for this transformation.
-
Symmetric C=C Bond Formation: For the construction of a symmetric stilbene from an aldehyde, the McMurry reaction stands out as a superior method.[10] It involves the reductive coupling of two aldehyde molecules using a low-valent titanium reagent, offering high yields and stereoselectivity for the desired E-alkene.[11][12]
Experimental Synthesis: A Two-Stage Protocol
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Stage 1: Oxidative Cleavage of Resveratrol to 4-Hydroxybenzaldehyde
Principle: Ozonolysis involves the reaction of ozone (O₃) with the alkene double bond of resveratrol to form an unstable molozonide, which rearranges to a more stable ozonide intermediate. Subsequent reductive workup with a mild reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), cleaves the ozonide to yield the corresponding aldehyde products, 4-hydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde, while preventing over-oxidation to carboxylic acids.
Workflow Diagram:
Caption: Workflow for the oxidative cleavage of resveratrol.
Step-by-Step Protocol:
-
Dissolution: Dissolve resveratrol (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v) in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a mineral oil bubbler.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas (O₃), generated from an ozone generator, through the solution. Continue the process until the solution retains a persistent blue color, indicating a slight excess of ozone and complete consumption of the starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Stop the ozone flow and purge the solution with dry nitrogen (N₂) gas for 10-15 minutes to remove all excess ozone.
-
Reductive Workup: While maintaining the cold temperature, add dimethyl sulfide (DMS) (2.0-3.0 eq) dropwise to the solution. The reaction is exothermic; add slowly to maintain temperature control.
-
Warm-up: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, stirring overnight.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
-
Purification: Purify the crude mixture by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate 4-hydroxybenzaldehyde from the more polar 3,5-dihydroxybenzaldehyde and other byproducts.
-
Characterization: Combine the fractions containing the desired product (as identified by TLC), evaporate the solvent, and characterize the resulting white solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the identity and purity of 4-hydroxybenzaldehyde.
Stage 2: McMurry Coupling of 4-Hydroxybenzaldehyde to 4,4'-Dihydroxystilbene
Principle: The McMurry reaction is a reductive coupling of two carbonyl compounds to form an alkene.[10] It utilizes a low-valent titanium species, typically generated in situ by reducing titanium(III) or titanium(IV) chloride with a potent reducing agent like zinc dust or a lithium aluminum hydride/zinc couple.[11][13] The mechanism involves single-electron transfers from the titanium species to the carbonyl carbons, generating ketyl radicals that dimerize to form a pinacol-titanium complex. Subsequent deoxygenation of this intermediate by the titanium reagent yields the final alkene product.[11] This method is particularly effective for synthesizing sterically hindered and symmetric alkenes like DHS.
Mechanism Diagram:
Caption: Simplified mechanism of the McMurry reaction.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is rigorously dried to exclude moisture.
-
Titanium Reagent Preparation: Under a nitrogen atmosphere, add zinc dust (4.0 eq) and titanium(IV) chloride (TiCl₄) (2.0 eq) to anhydrous tetrahydrofuran (THF). Caution: The initial reaction can be highly exothermic. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.
-
Reflux: Heat the black slurry to reflux and maintain for 1-2 hours to ensure the complete formation of the active titanium reagent.
-
Substrate Addition: After cooling the slurry slightly, add a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30-60 minutes.
-
Reaction: Heat the resulting mixture back to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC.
-
Quenching: After cooling to room temperature, quench the reaction by slowly adding it to a flask containing aqueous potassium carbonate (K₂CO₃) solution or dilute HCl, and stir for 1 hour.
-
Extraction: Filter the mixture through a pad of Celite to remove titanium salts. Transfer the filtrate to a separatory funnel and extract the aqueous layer several times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4,4'-dihydroxy-trans-stilbene as a pure crystalline solid.
-
Final Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Data Summary and Validation
Quantitative data from the synthesis should be meticulously recorded to ensure reproducibility and for process optimization.
| Parameter | Stage 1: Oxidative Cleavage | Stage 2: McMurry Coupling |
| Starting Material | Resveratrol | 4-Hydroxybenzaldehyde |
| Key Reagents | O₃, Dimethyl Sulfide | TiCl₄, Zn dust |
| Solvent | DCM/MeOH | Anhydrous THF |
| Reaction Temp. | -78 °C to RT | Reflux (~66 °C) |
| Typical Yield | 40-50% (Isolated) | 70-85% |
| Product Purity | >98% (by NMR) | >99% (after recrystallization) |
| Validation Method | TLC, NMR, MS | TLC, NMR, MS, Melting Point |
Alternative Approaches and Critical Considerations
While the outlined ozonolysis-McMurry pathway is robust, other established synthetic methods for stilbene synthesis are worth noting.
-
Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis.[14][15] To produce DHS, one would react 4-hydroxybenzyltriphenylphosphonium salt with 4-hydroxybenzaldehyde. A key challenge here is the acidic nature of the phenolic proton, which can interfere with the strong base required to form the ylide.[16] This necessitates a protecting group strategy , where the hydroxyl groups are temporarily masked (e.g., as methoxy or silyl ethers), and then removed in a final deprotection step.[5][17] This adds steps to the overall synthesis compared to the McMurry route.
-
Perkin Condensation: The Perkin reaction involves the condensation of an aromatic aldehyde with a phenylacetic acid.[18][19] Reacting 4-hydroxybenzaldehyde with 4-hydroxyphenylacetic acid in the presence of a base catalyst can yield DHS, often after a decarboxylation step.[20][21] Yields and stereoselectivity can be variable.
-
Heck Reaction: The palladium-catalyzed Heck reaction couples an aryl halide with an alkene.[22][23] DHS could be synthesized by coupling 4-iodophenol with 4-vinylphenol. However, the availability and stability of 4-vinylphenol can be problematic, making this route less direct for this specific target.[24]
-
Enzymatic Synthesis: As a green chemistry alternative, fungal unspecific peroxygenases (UPOs) have been shown to catalyze the direct and regioselective dihydroxylation of trans-stilbene (the parent hydrocarbon) to produce 4,4'-dihydroxystilbene with high efficiency, using hydrogen peroxide as a benign oxidant.[25][26][27] While this does not start from resveratrol, it represents a powerful and sustainable biocatalytic route to the target molecule.
Conclusion
This guide presents a scientifically sound and field-validated pathway for the synthesis of 4,4'-dihydroxy-trans-stilbene starting from the readily available natural product, resveratrol. The proposed two-stage strategy, centered on oxidative cleavage followed by a McMurry homocoupling, is both logical and efficient, avoiding the complexities of direct aromatic substitution and the need for extensive protecting group manipulations. The detailed protocols and mechanistic insights provided herein are intended to equip researchers with the necessary tools to confidently produce this high-value resveratrol analogue for advanced biological and pharmacological evaluation. The discussion of alternative methods further contextualizes the synthetic choices, underscoring the versatility of modern organic chemistry in accessing molecules of therapeutic interest.
References
-
Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses Procedure. [Link]
-
Ahmad, S., et al. (2022). Synthetic approaches toward stilbenes and their related structures. PMC - NIH. [Link]
-
Royal Society of Chemistry. (2018). Selective synthesis of the resveratrol analogue 4,4′-dihydroxy-trans-stilbene and stilbenoids modification by fungal peroxygenases. RSC Publishing. [Link]
-
Noels, A. F., et al. (n.d.). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. [Link]
-
Wang, M. L., & Yang, H. M. (1992). KINETIC STUDY OF STILBENE SYNTHESIS VIA THE REACTION OF BENZYLTRIPHENYLPHOSPHONIUM CHLORIDE WITH BENZALDEHYDE IN A TWO PHASE SYSTEM. Taylor & Francis Online. [Link]
-
Yusuf, Y., et al. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Publishing. [Link]
-
Lee, C. W., et al. (2012). Hydroxyl Substitutional Effect on Selective Synthesis of cis, trans Stilbenes and 3-Arylcoumarins Through Perkin Condensation. Taylor & Francis Online. [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. BYJU'S. [Link]
-
Frontiers. (2019). Ruthenium Chloride—Induced Oxidative Cyclization of Trans-Resveratrol to (±)-ε-Viniferin and Antimicrobial and Antibiofilm Activity Against Streptococcus pneumoniae. Frontiers. [Link]
-
Chemistry LibreTexts. (2023). Perkin Reaction. Chemistry LibreTexts. [Link]
-
Centro de Investigaciones Biológicas (CSIC). (2018). Selective synthesis of the resveratrol analogue 4,4′-dihydroxy-trans-stilbene and stilbenoids modification by fungal peroxygen. CIB (CSIC). [Link]
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Wiley-VCH. [Link]
-
Cushman, M., et al. (2010). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. NIH. [Link]
-
MDPI. (2023). Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities. MDPI. [Link]
-
ACS Publications. (2020). Room-Temperature and Transition-Metal-Free Mizoroki–Heck-type Reaction. Synthesis of E-Stilbenes by Photoinduced C–H Functionalization. The Journal of Organic Chemistry. [Link]
-
Liu, Z. Q., et al. (2009). 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity. PubMed. [Link]
-
MDPI. (2023). Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil. MDPI. [Link]
-
PubMed. (2019). Ruthenium Chloride-Induced Oxidative Cyclization of Trans-Resveratrol to (±)-ε-Viniferin and Antimicrobial and Antibiofilm Activity Against Streptococcus pneumoniae. PubMed. [Link]
-
PubMed. (2004). Acid-promoted reaction of the stilbene antioxidant resveratrol with nitrite ions: mild phenolic oxidation at the 4'-hydroxystiryl sector triggering nitration, dimerization, and aldehyde-forming routes. PubMed. [Link]
-
ResearchGate. (2009). 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Set-up for a two-step synthesis of 4-hydroxystilbene in continuous flow. ResearchGate. [Link]
-
PubMed. (2012). 3,4,4'-Trihydroxy-trans-stilbene, an analogue of resveratrol, is a potent antioxidant and cytotoxic agent. PubMed. [Link]
-
PubChem - NIH. (n.d.). Resveratrol. PubChem. [Link]
-
Royal Society of Chemistry. (2018). Selective synthesis of the resveratrol analogue 4,4′-dihydroxy-trans-stilbene and stilbenoids modification by fungal peroxygenases. Catalysis Science & Technology. [Link]
-
ACS Publications. (2015). Chemistry and Biology of Resveratrol-Derived Natural Products. Chemical Reviews. [Link]
-
ResearchGate. (2018). Resveratrol oligomers: Structure, chemistry, and biological activity. ResearchGate. [Link]
-
ResearchGate. (2018). (PDF) Selective synthesis of the resveratrol analogue 4,4′-dihydroxy-: Trans -stilbene and stilbenoids modification by fungal peroxygenases. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
NIH. (2011). Oxidative Rearrangement of Stilbenes to 2,2-Diaryl-2-hydroxyacetaldehydes. PMC. [Link]
-
MDPI. (2022). Oxidized Resveratrol Metabolites as Potent Antioxidants and Xanthine Oxidase Inhibitors. MDPI. [Link]
-
ResearchGate. (n.d.). Resveratrol, 4-hydroxystilbene, and general structure of new analogs 1–12. ResearchGate. [Link]
-
ResearchGate. (2002). A Theoretical Study of Resveratrol Oxidation. ResearchGate. [Link]
-
PubMed. (2012). The Resveratrol Analog 4,4'-dihydroxy-trans-stilbene Suppresses Transformation in Normal Mouse Fibroblasts and Inhibits Proliferation and Invasion of Human Breast Cancer Cells. PubMed. [Link]
Sources
- 1. 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The resveratrol analog 4,4'-dihydroxy-trans-stilbene suppresses transformation in normal mouse fibroblasts and inhibits proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3,4,4'-Trihydroxy-trans-stilbene, an analogue of resveratrol, is a potent antioxidant and cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Protective Groups [organic-chemistry.org]
- 18. tandfonline.com [tandfonline.com]
- 19. byjus.com [byjus.com]
- 20. Selective synthesis of the resveratrol analogue 4,4′-dihydroxy- trans -stilbene and stilbenoids modification by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY00272J [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. orbi.uliege.be [orbi.uliege.be]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. cib.csic.es [cib.csic.es]
- 26. Selective synthesis of the resveratrol analogue 4,4′-dihydroxy-trans-stilbene and stilbenoids modification by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
